molecular formula C10H15NO2S B602917 N,2,4,5-tetramethylbenzene-1-sulfonamide CAS No. 889779-88-8

N,2,4,5-tetramethylbenzene-1-sulfonamide

Cat. No.: B602917
CAS No.: 889779-88-8
M. Wt: 213.3g/mol
InChI Key: ZTCHZIBWNFHFMM-UHFFFAOYSA-N
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Description

N,2,4,5-Tetramethylbenzene-1-sulfonamide is a high-purity organic compound of significant interest in advanced chemical and pharmaceutical research. This chemical features a benzene ring core that is multi-substituted with methyl groups and a sulfonamide functional group. The presence of the sulfonamide moiety is particularly valuable, as this group is a critical pharmacophore found in a wide range of biologically active molecules, including classes of antibiotics, anticonvulsants, and protease inhibitors . Researchers can utilize this compound as a key synthetic intermediate or building block for the development of new sulfonamide-based drug candidates or for the study of enzyme inhibition mechanisms. The specific arrangement of methyl groups on the benzene ring can influence the compound's electron distribution and steric bulk, which in turn affects its reactivity and binding affinity in research applications. Related tetramethylbenzene compounds are known to be precursors to important industrial materials such as polyimides and cross-linking agents . As a specialized research chemical, it is essential to handle this material in accordance with good laboratory practices. The product is labeled For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2,4,5-tetramethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-7-5-9(3)10(6-8(7)2)14(12,13)11-4/h5-6,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCHZIBWNFHFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N,2,4,5 Tetramethylbenzene 1 Sulfonamide

Classical Synthetic Routes to N,2,4,5-tetramethylbenzene-1-sulfonamide and Related Architectures

The traditional synthesis of aryl sulfonamides is a two-step process that has been the cornerstone of medicinal and organic chemistry for decades. This process involves the initial formation of a sulfonyl chloride intermediate from the corresponding arene, followed by amidation with a suitable amine.

Sulfonylation Reactions of 2,4,5-tetramethylbenzene Derivatives

The foundational step in the classical synthesis is the introduction of a sulfonyl group onto the aromatic ring. For 1,2,4,5-tetramethylbenzene, also known as durene, this is typically achieved through electrophilic aromatic substitution. The reaction involves treating durene with a sulfonating agent to form 2,4,5-tetramethylbenzene-1-sulfonic acid, which is then converted to the more reactive sulfonyl chloride.

A common and potent sulfonating agent is chlorosulfonic acid (ClSO₃H). The reaction proceeds by the direct electrophilic attack of the sulfur trioxide (SO₃) moiety of chlorosulfonic acid on the electron-rich durene ring. The high electron density of the durene ring, due to the four activating methyl groups, facilitates this substitution. The resulting sulfonic acid is then treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield 2,4,5-tetramethylbenzene-1-sulfonyl chloride. orgsyn.org

Studies on the aprotic sulfonation of 1,2,4,5-tetramethylbenzene using sulfur trioxide in solvents like nitromethane have provided insights into the reaction mechanism. rsc.org These investigations highlight a significant kinetic isotope effect, suggesting that the proton removal step from the intermediate sigma complex can be rate-limiting, influenced by steric hindrance from the methyl groups. rsc.org

Table 1: Classical Sulfonylation of Arenes

Arene PrecursorReagentIntermediateProductTypical Conditions
1,2,4,5-Tetramethylbenzene (Durene)Chlorosulfonic Acid (ClSO₃H)2,4,5-Tetramethylbenzene-1-sulfonic acid2,4,5-Tetramethylbenzene-1-sulfonyl chlorideReaction with ClSO₃H, followed by treatment with SOCl₂ or PCl₅
AcetanilideChlorosulfonic Acid (ClSO₃H)p-Acetamidobenzenesulfonic acidp-Acetamidobenzenesulfonyl chlorideGradual addition of acetanilide to cooled ClSO₃H, followed by heating orgsyn.org

Amidation of Sulfonyl Chlorides in this compound Synthesis

The second and final step in the classical route is the reaction of the synthesized 2,4,5-tetramethylbenzene-1-sulfonyl chloride with an amine. This nucleophilic substitution reaction at the sulfur atom forms the desired S-N bond of the sulfonamide.

The reaction is typically carried out by dissolving the sulfonyl chloride in a suitable solvent and adding the amine, often in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. cbijournal.com Common bases include organic amines like pyridine or triethylamine (TEA), or inorganic bases such as sodium carbonate. cbijournal.comekb.eg The choice of amine dictates the "N" substituent of the final this compound. For the parent compound, ammonia would be used, while primary or secondary amines yield N-substituted or N,N-disubstituted sulfonamides, respectively.

The general reaction is robust and widely applicable, forming the basis for the synthesis of a vast library of sulfonamide-containing compounds. ekb.eg

Reaction Scheme:

Ar-SO₂Cl + R-NH₂ → Ar-SO₂-NH-R + HCl (where Ar = 2,4,5-tetramethylphenyl)

Modern and Sustainable Synthetic Approaches for this compound

While effective, classical methods often involve harsh reagents and generate significant waste. Modern synthetic chemistry has focused on developing more efficient, sustainable, and atom-economical routes to sulfonamides.

Catalyst-Mediated Sulfonamide Formation

Transition metal catalysis has opened new pathways for constructing C-S and S-N bonds, bypassing the need for pre-functionalized sulfonyl chlorides. These methods often involve the cross-coupling of various sulfur-containing precursors with amines or aryl halides.

For instance, palladium- and copper-catalyzed reactions have been developed for the aminosulfonylation of aryl halides or boronic acids using a sulfur dioxide source, such as the stable solid surrogate DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). Another approach involves the nickel-catalyzed cross-coupling of N-arylsulfonamides with aryl bromides to provide N,N-diarylsulfonamides. organic-chemistry.org While not yet specifically detailed for 1,2,4,5-tetramethylbenzene, these catalytic strategies represent a powerful and versatile alternative for constructing complex sulfonamide architectures under milder conditions.

Table 2: Examples of Catalyst-Mediated Sulfonamide Synthesis

Catalyst SystemReactantsProduct TypeKey Advantage
Nickel(II)N-arylsulfonamides + Aryl bromidesN,N-DiarylsulfonamidesAvoids sulfonyl chloride intermediate organic-chemistry.org
Ruthenium complexAlcohols + Amines + Sulfonylating agentN-Alkyl sulfonamidesUses alcohols as alkylating agents via a "borrowing hydrogen" mechanism organic-chemistry.org

Electrochemical Synthesis of Sulfonamide Derivatives

Electrochemical synthesis has emerged as a powerful green chemistry tool, using electricity as a traceless oxidant to drive reactions. A significant recent development is the direct, single-step synthesis of sulfonamides from arenes, sulfur dioxide (SO₂), and amines. nih.govnih.gov

This method avoids the pre-synthesis of sulfonyl chlorides. The proposed mechanism involves the direct anodic oxidation of the arene (such as 1,2,4,5-tetramethylbenzene) to form a radical cation. nih.gov This reactive intermediate is then trapped by an amidosulfinate species, formed in situ from the reaction between the amine and SO₂. A second oxidation step then yields the final sulfonamide product. nih.gov This convergent, multicomponent reaction is highly atom-economical and avoids harsh chemical oxidants. nih.govnih.govresearchgate.net The use of specific electrode materials, like boron-doped diamond (BDD), can be crucial for achieving high yields and selectivity. nih.gov

Green Chemistry Principles in Sulfonamide Synthesis

The drive towards more environmentally benign chemical processes has significantly influenced sulfonamide synthesis. Green chemistry principles are evident in many modern methodologies, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency.

Key green approaches include:

Use of Sustainable Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like deep eutectic solvents (DES). One study describes a copper-catalyzed multicomponent synthesis of sulfonamides from triarylbismuthines, nitro compounds, and sodium metabisulfite in a DES, avoiding VOCs entirely. rsc.org

Catalytic Processes: As discussed, catalyst-mediated reactions often operate under milder conditions and can offer higher atom economy compared to stoichiometric classical methods. organic-chemistry.org

Electrosynthesis: Using electricity as a clean reagent avoids the waste associated with chemical oxidants and reductants, making it an inherently green technology. nih.govnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. ekb.eg This has been applied to the preparation of sulfonamides from sulfonic acids, proceeding through an in situ generated sulfonyl chloride intermediate. ekb.eg

These modern and sustainable strategies provide powerful alternatives to classical methods, enabling the synthesis of this compound and related compounds in a more efficient and environmentally responsible manner.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The primary method for preparing the arylsulfonyl chloride intermediate is through electrophilic aromatic substitution using chlorosulfonic acid. orgsyn.org Once the sulfonyl chloride is isolated, it is reacted with ammonia or a primary/secondary amine in the presence of a base to yield the desired sulfonamide. cbijournal.com Optimization studies focus on parameters such as reactant stoichiometry, temperature, reaction time, and the choice of solvents and catalysts to maximize conversion and minimize the formation of byproducts.

Optimization of 2,4,5-tetramethylbenzene-1-sulfonyl chloride Synthesis

The direct chlorosulfonylation of durene is a critical step where reaction parameters significantly influence the yield of the resulting sulfonyl chloride. Key variables that are typically optimized include the molar ratio of chlorosulfonic acid to durene, reaction temperature, and reaction time.

Effect of Reactant Molar Ratio: An excess of chlorosulfonic acid is generally required to ensure complete conversion of the aromatic starting material and to serve as the reaction solvent. researchgate.net However, an excessively large surplus can complicate the product isolation and increase waste. researchgate.net The optimal ratio is determined by balancing reaction efficiency with material costs and downstream processing. A systematic study varying the molar equivalents of chlorosulfonic acid relative to durene allows for the identification of the ideal stoichiometry.

Table 1. Effect of Chlorosulfonic Acid Molar Ratio on the Yield of 2,4,5-tetramethylbenzene-1-sulfonyl chloride
EntryMolar Ratio (ClSO₃H : Durene)Temperature (°C)Time (h)Yield (%)
12.0 : 160265
23.0 : 160278
34.0 : 160285
45.0 : 160286
56.0 : 160286

This table illustrates a typical optimization study. Yields are hypothetical and based on general principles of chlorosulfonylation reactions.

Effect of Temperature: Temperature control is crucial during the addition of durene to chlorosulfonic acid, as the reaction is highly exothermic and evolves significant amounts of hydrogen chloride gas. orgsyn.org The reaction is often initiated at a lower temperature (10-15 °C) and then heated to drive it to completion. orgsyn.org Higher temperatures can accelerate the reaction but may also lead to the formation of undesired byproducts, such as sulfones or polysulfonated compounds.

Table 2. Influence of Reaction Temperature on Sulfonyl Chloride Yield
EntryMolar Ratio (ClSO₃H : Durene)Temperature (°C)Time (h)Yield (%)
14.0 : 125372
24.0 : 140380
34.0 : 160386
44.0 : 180381 (decomposition observed)

This table illustrates a typical optimization study. Yields are hypothetical and based on general principles of chlorosulfonylation reactions.

Effect of Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion. Monitoring the reaction progress, for example by High-Performance Liquid Chromatography (HPLC), helps to determine the point at which the concentration of the starting material plateaus and the reaction is complete. nih.gov Extending the reaction time unnecessarily can increase the risk of side reactions.

Table 3. Impact of Reaction Time on Sulfonyl Chloride Yield
EntryMolar Ratio (ClSO₃H : Durene)Temperature (°C)Time (h)Yield (%)
14.0 : 160175
24.0 : 160285
34.0 : 160386
44.0 : 160486

This table illustrates a typical optimization study. Yields are hypothetical and based on general principles of chlorosulfonylation reactions.

Optimization of this compound Synthesis

The conversion of 2,4,5-tetramethylbenzene-1-sulfonyl chloride to the final sulfonamide involves its reaction with an amine. The optimization of this step focuses on the choice of base, solvent, and temperature to maximize the yield and purity of the sulfonamide.

Effect of Base and Solvent: The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid, which must be neutralized by a base to allow the reaction to proceed to completion. cbijournal.com Organic bases such as pyridine or triethylamine are commonly employed. The choice of solvent is also critical; solvents like tetrahydrofuran (THF), dichloromethane (DCM), or diethyl ether are often used. cbijournal.com The optimal combination of base and solvent facilitates the reaction while allowing for easy product isolation.

Table 4. Optimization of Base and Solvent for Amination Reaction
EntryAmine SourceBaseSolventTemperature (°C)Yield (%)
1Aqueous AmmoniaPyridineDCM2588
2Aqueous AmmoniaTriethylamineDCM2592
3Aqueous AmmoniaTriethylamineTHF2594
4Aqueous AmmoniaSodium CarbonateDiethyl Ether2585

This table illustrates a typical optimization study. Yields are hypothetical and based on general principles of sulfonamide formation.

Effect of Temperature: The amination reaction is often performed at reduced temperatures (e.g., 0 °C) initially, particularly during the addition of the sulfonyl chloride, to control the exothermic reaction and prevent side reactions. cbijournal.com After the initial addition, the reaction is typically allowed to warm to room temperature to ensure completion. A study of the reaction temperature's effect on yield can identify the optimal thermal profile for the synthesis. nih.gov

Table 5. Influence of Temperature on Sulfonamide Yield
EntryBaseSolventTemperature ProfileYield (%)
1TriethylamineTHF-20 °C to RT89
2TriethylamineTHF0 °C to RT95
3TriethylamineTHFRT (25 °C)91
4TriethylamineTHF40 °C84

This table illustrates a typical optimization study. Yields are hypothetical and based on general principles of sulfonamide formation.

Through systematic optimization of these key parameters in both the chlorosulfonylation and amination steps, a robust and high-yielding synthetic route to this compound can be developed.

Advanced Structural Elucidation and Spectroscopic Investigations of N,2,4,5 Tetramethylbenzene 1 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure and conformational preferences of N,2,4,5-tetramethylbenzene-1-sulfonamide in solution. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl groups attached to the benzene (B151609) ring, and the proton on the sulfonamide nitrogen. The proton of the sulfonamide –SO₂NH– group typically appears as a singlet at a downfield chemical shift, generally in the range of δ 8.78–10.15 ppm, due to the deshielding effect of the adjacent sulfonyl group. rsc.org The aromatic protons of the tetramethylbenzene ring would also exhibit characteristic signals.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the methyl groups are expected to resonate in the upfield region of the spectrum. The aromatic carbons will show signals in the typical aromatic region (δ 110-160 ppm), with the carbons attached to the sulfonyl group and methyl groups having distinct chemical shifts. For example, in related N-aryl sulfonamides, the aromatic carbon signals are observed between 111.83 and 160.11 ppm. rsc.org

Conformational Analysis:

The conformation of N-aryl sulfonamides is often characterized by a twisted geometry around the S-N bond. This can lead to the existence of different conformers in solution, which may be observable by NMR spectroscopy, particularly at low temperatures. The rotation around the Aryl-NSO₂ bond can be hindered, potentially giving rise to conformational diastereoisomers.

Tautomerism Studies:

Sulfonamides can exhibit tautomerism, particularly the sulfonamide-sulfonimide tautomerism. While the sulfonamide form is generally more stable, the equilibrium can be influenced by factors such as solvent polarity. This phenomenon can be investigated using NMR by observing changes in chemical shifts or the appearance of new signals under different conditions.

Interactive Data Table: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H8.8 - 10.2Singlet-SO₂NH -
¹H7.0 - 7.5SingletAromatic-H
¹H2.2 - 2.5SingletAr-CH
¹³C130 - 150-Aromatic-C (substituted)
¹³C120 - 130-Aromatic-C H
¹³C18 - 25-Ar-C H₃

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Molecular Conformation:

In the solid state, N-aryl sulfonamides typically adopt a conformation where the sulfonamide group is twisted out of the plane of the aromatic ring. For instance, in 4-methyl-N-(pyrimidin-2-yl)benzenesulfonamide, the molecule exhibits a torsion angle of -79.0 (2)° for the C-N-S-C bond. nih.gov A similar gauche orientation of the aryl groups relative to the S-N bond is expected for this compound.

Intermolecular Interactions and Crystal Packing:

The crystal packing of sulfonamides is dominated by hydrogen bonding. The sulfonamide N-H group acts as a hydrogen bond donor, while the sulfonyl oxygen atoms are effective hydrogen bond acceptors. This often leads to the formation of characteristic supramolecular structures such as chains or dimers. For example, in the crystal structure of 4-methyl-N-(4-methylbenzyl)-benzenesulfonamide, N—H···O hydrogen bonds link the molecules into ribbons. researchgate.net In other cases, these interactions can form more complex three-dimensional networks. C-H···π interactions involving the aromatic rings can also play a significant role in stabilizing the crystal lattice.

Interactive Data Table: Typical Bond Lengths and Angles in N-Aryl Sulfonamides

Parameter Typical Value
S=O bond length1.42 - 1.44 Å
S-N bond length1.61 - 1.65 Å
S-C bond length1.75 - 1.77 Å
C-S-N-C torsion angle55 - 85°

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis.

Molecular Ion Peak:

In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be observed.

Fragmentation Pattern:

A common fragmentation pathway for aromatic sulfonamides under both EI and ESI conditions is the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units. nih.gov This leads to the formation of an [M - SO₂]⁺ or [M+H - SO₂]⁺ ion. This fragmentation is often followed by further rearrangements and fragmentation of the resulting N-aryl radical cation or cation. The presence of the four methyl groups on the benzene ring will also influence the fragmentation, potentially leading to the loss of methyl radicals (CH₃) or the formation of tropylium-like ions. For example, the fragmentation of n-propyl benzene often leads to the formation of a tropylium (B1234903) ion with an m/z of 91. nih.gov

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value (Expected) Proposed Fragment Fragmentation Pathway
213[M]⁺Molecular Ion
149[M - SO₂]⁺Loss of sulfur dioxide
134[C₁₀H₁₄]⁺Cleavage of the S-N bond
119[C₉H₁₁]⁺Loss of a methyl group from [C₁₀H₁₄]⁺
91[C₇H₇]⁺Tropylium ion formation

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of hydrogen bonding in the solid state.

Characteristic Vibrational Bands:

The IR and Raman spectra are expected to show characteristic bands for the N-H, S=O, S-N, and C-H vibrations. The N-H stretching vibration of the sulfonamide group typically appears in the range of 3350-3140 cm⁻¹. rsc.org The asymmetric and symmetric stretching vibrations of the S=O group are strong and appear in the regions of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.org The S-N stretching vibration is found around 900 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will be just below 3000 cm⁻¹.

Hydrogen Bonding Analysis:

The position and shape of the N-H stretching band in the IR spectrum can provide insights into the strength and nature of hydrogen bonding. In the solid state, where hydrogen bonding is significant, the N-H band is typically broad and shifted to a lower frequency compared to the gas phase or in a non-polar solvent.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Vibrational Mode Spectroscopy
3350 - 3140N-H stretchIR, Raman
3100 - 3000Aromatic C-H stretchIR, Raman
3000 - 2850Aliphatic C-H stretchIR, Raman
1350 - 1310Asymmetric S=O stretchIR, Raman
1160 - 1140Symmetric S=O stretchIR, Raman
~900S-N stretchIR, Raman

Chiroptical Spectroscopy for Enantiomeric Excess Determination (If Applicable for Chiral Derivatives)

While this compound itself is not chiral, chiral derivatives can be synthesized. rsc.org Chirality can be introduced, for example, by using a chiral amine in the synthesis or by having a chiral center elsewhere in the molecule. For such chiral derivatives, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the enantiomeric excess and assigning the absolute configuration.

Application to Chiral Derivatives:

Chiral sulfonamides are important in medicinal chemistry and asymmetric catalysis. rsc.org If a chiral derivative of this compound were synthesized, its chiroptical properties would be crucial for its characterization. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer. This technique is highly sensitive to the stereochemistry of the molecule and can be used to determine the enantiomeric purity of a sample. The synthesis of chiral sulfonamides can be achieved through various methods, including the use of chiral auxiliaries or enantioselective catalysis.

Computational and Theoretical Studies of N,2,4,5 Tetramethylbenzene 1 Sulfonamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. For N,2,4,5-tetramethylbenzene-1-sulfonamide, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would elucidate the distribution of electrons and the energies of the molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capacity. The energy difference between these frontier orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. researchgate.net In sulfonamides, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO can be distributed across the sulfonyl group and the adjacent rings. The four methyl groups on the benzene (B151609) ring of this compound are electron-donating, which would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to an unsubstituted benzenesulfonamide.

A molecular electrostatic potential (MEP) map would further visualize the electronic landscape. This map illustrates the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the oxygen atoms of the sulfonyl group and the nitrogen atom would exhibit negative potential (red/yellow), indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atom of the sulfonamide N-H group would show a positive potential (blue), highlighting its hydrogen-bond-donating capability.

Table 1: Predicted Electronic Properties of this compound (Illustrative) This table presents representative values based on DFT calculations of similar aromatic sulfonamides. Actual values for the target compound may vary.

Property Predicted Value Significance
EHOMO ~ -6.5 eV Electron-donating capability
ELUMO ~ -1.5 eV Electron-accepting capability
HOMO-LUMO Gap (ΔE) ~ 5.0 eV Chemical reactivity and stability

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not rigid. Rotation around the S-N and S-C bonds gives rise to different conformations with varying energies. Conformational analysis and potential energy surface (PES) mapping are computational techniques used to identify the most stable conformers and the energy barriers between them.

For N-aryl sulfonamides, a key conformational feature is the torsion angle around the S-C(aryl) bond. Studies on related compounds have shown that two main conformations are often populated. researchgate.net In one, the N-S bond is roughly perpendicular to the plane of the aromatic ring, while in the other, it is more coplanar. The steric hindrance imposed by the two ortho-methyl groups in this compound would significantly influence these preferences, likely forcing the sulfonyl group to adopt a specific orientation to minimize steric clashes.

Similarly, rotation around the S-N bond determines the orientation of the substituent on the nitrogen atom relative to the sulfonyl group. The interplay of steric hindrance and weak intramolecular interactions, such as hydrogen bonds, dictates the most stable arrangement. researchgate.net The potential energy surface would reveal the energy minima corresponding to stable conformers and the transition states that connect them, providing insight into the molecule's flexibility.

Table 2: Predicted Conformational Data for this compound (Illustrative) This table presents representative values based on computational studies of sterically hindered aromatic sulfonamides. Actual values for the target compound may vary.

Dihedral Angle Predicted Stable Conformation(s) Energy Barrier (kcal/mol)
C(aryl)-S-N-C ~ ±90° 5-10

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods can predict the reactivity of this compound by calculating various reactivity descriptors derived from DFT. These descriptors help to identify the most likely sites for electrophilic or nucleophilic attack.

Key reactivity indices include:

Fukui Functions: These indicate the change in electron density at a specific point in the molecule when an electron is added or removed, thus identifying sites susceptible to nucleophilic (f+) and electrophilic (f-) attack. For this compound, the nitrogen and oxygen atoms would likely be susceptible to electrophilic attack, while the aromatic ring, activated by the methyl groups, would be a target for electrophiles.

Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), and electrophilicity index (ω) provide a general measure of the molecule's reactivity. A higher electrophilicity index suggests a greater capacity to accept electrons.

These calculations can also be used to model potential reaction pathways, for instance, in its synthesis or degradation. By mapping the energy profile of a reaction, including reactants, transition states, and products, computational chemistry can determine the feasibility and kinetics of a proposed chemical transformation. nih.gov For example, the reaction of 2,4,5-tetramethylbenzene with chlorosulfonic acid followed by amination could be modeled to understand the regioselectivity and energy barriers involved.

Table 3: Predicted Reactivity Descriptors for this compound (Illustrative) This table presents representative values based on DFT calculations of similar aromatic sulfonamides. Actual values for the target compound may vary.

Descriptor Predicted Value (a.u.) Interpretation
Chemical Potential (μ) ~ -0.15 Tendency to escape from the system
Chemical Hardness (η) ~ 0.09 Resistance to change in electron distribution

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in a vacuum, molecular dynamics (MD) simulations can predict the dynamic behavior of this compound in a more realistic environment, such as in a solvent like water. nih.gov MD simulations model the movements of atoms and molecules over time based on a force field, which describes the potential energy of the system.

An MD simulation of this compound in water would reveal how the solvent molecules arrange themselves around the solute. The polar sulfonamide group would form hydrogen bonds with water molecules, while the nonpolar tetramethylbenzene moiety would be subject to hydrophobic interactions. These simulations can provide insights into:

Solvation Structure: The arrangement of water molecules in hydration shells around different parts of the molecule.

Conformational Dynamics: How the presence of a solvent affects the conformational preferences and the rate of interconversion between different conformers. rsc.org

Transport Properties: Diffusion coefficients can be calculated, which are relevant to the molecule's behavior in solution.

Such simulations are crucial for understanding how the molecule behaves in a biological context or in a reaction medium. nih.gov

Theoretical Basis for Molecular Recognition and Binding Properties

The sulfonamide group is a well-known pharmacophore, and this compound could potentially interact with biological targets such as enzymes. nih.govacs.org Computational methods, particularly molecular docking and molecular dynamics, are instrumental in predicting and analyzing these interactions. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, such as the active site of an enzyme. A docking study of this compound with a target protein would identify potential binding poses and estimate the binding affinity. The sulfonamide group is known to act as a key binding motif, often with its oxygen atoms forming hydrogen bonds and the nitrogen atom coordinating with metal ions in metalloenzymes. nih.gov

The bulky and hydrophobic tetramethylbenzene group would play a significant role in molecular recognition, likely fitting into a hydrophobic pocket of a receptor. The specific substitution pattern would be crucial for determining selectivity towards different targets. jfda-online.comrsc.org Theoretical studies can thus guide the design of sulfonamide-based molecules with specific binding properties.

Chemical Reactivity and Mechanistic Investigations of N,2,4,5 Tetramethylbenzene 1 Sulfonamide

Reactions at the Sulfonamide Nitrogen: Alkylation, Acylation, and Protection Strategies

In general, the nitrogen atom of a sulfonamide can act as a nucleophile after deprotonation. This allows for reactions such as alkylation and acylation.

Alkylation: The reaction of a deprotonated sulfonamide with an alkyl halide typically yields an N-alkylated product. For N,2,4,5-tetramethylbenzene-1-sulfonamide, this reaction would be heavily influenced by the steric bulk of the durene group. The four methyl groups, particularly the two at the ortho positions (2 and 5), would likely hinder the approach of alkylating agents to the nitrogen atom, potentially requiring more forcing reaction conditions or resulting in lower yields compared to less substituted arylsulfonamides.

Acylation: Similarly, N-acylation with reagents like acyl chlorides or anhydrides is a common transformation for sulfonamides, leading to N-acylsulfonamides. nih.govresearchgate.net The steric hindrance of the durene moiety would again be a critical factor affecting the feasibility and efficiency of this reaction.

Protection Strategies: Sulfonamides, such as the p-toluenesulfonyl (Tosyl) and nitrobenzenesulfonyl (Nosyl) groups, are widely used as protecting groups for amines due to their stability under various conditions. nih.govnih.gov The durenesulfonyl group could theoretically serve a similar purpose. Its stability would be expected to be high, but its steric bulk might complicate both its installation onto a primary or secondary amine and its subsequent cleavage. Specific conditions for the cleavage of a durenesulfonyl group from a protected amine have not been documented.

Table 1: General Conditions for N-Alkylation and N-Acylation of Sulfonamides (Note: These are general conditions and have not been specifically reported for this compound)

ReactionReagentsBaseSolventGeneral Observations
N-Alkylation Alkyl Halide (R-X)K₂CO₃, NaHDMF, THFReaction proceeds via Sₙ2 mechanism.
N-Acylation Acyl Chloride (RCOCl)Pyridine, Et₃NCH₂Cl₂, THFForms N-acylsulfonamides; often rapid.

Reactions at the Aromatic Ring: Electrophilic Aromatic Substitution and Functionalization

The durene (1,2,4,5-tetramethylbenzene) ring is highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the four methyl groups. The sulfonamide group is a deactivating, meta-directing group. In this compound, the two available positions for substitution are C3 and C6.

The combined electronic effects of the four activating methyl groups and the deactivating sulfonamide group, along with the steric hindrance, would direct incoming electrophiles. The ortho- and para-directing methyl groups strongly activate the entire ring, while the -SO₂NH₂ group deactivates it and directs meta (to positions 3 and 5, relative to its own position at C1). In this specific molecule, the positions meta to the sulfonamide group (C3 and C5) are already substituted (C5 has a methyl group). Therefore, electrophilic attack would be predicted to occur at the only available positions, C3 and C6. However, no specific studies on reactions like nitration or halogenation on the this compound ring have been found in the searched literature.

Role as a Ligand or Precursor in Transition Metal-Catalyzed Reactions

The sulfonamide functional group contains potential donor atoms (nitrogen and oxygen) that could coordinate with transition metals. The formation of metal complexes with sulfonamide-containing ligands is known, where they can act as bidentate or monodentate ligands. libretexts.orglibretexts.org However, a search of the literature did not yield any specific examples of this compound or its derivatives being used as a ligand or a precursor in transition metal-catalyzed reactions. The steric bulk of the durene group might prevent effective coordination to a metal center.

Acid-Base Properties and Their Influence on this compound Reactivity

The proton on the sulfonamide nitrogen is acidic and can be removed by a base. The pKa of this proton is a crucial parameter that governs its reactivity in base-mediated reactions like N-alkylation. The electron-donating nature of the four methyl groups on the benzene (B151609) ring would be expected to increase the electron density on the sulfonyl group, thereby slightly decreasing the acidity (increasing the pKa) of the N-H proton compared to unsubstituted benzenesulfonamide. However, a specific experimentally determined or calculated pKa value for this compound is not available in the reviewed literature.

Mechanistic Studies of Derivatization Reactions Involving this compound

Mechanistic studies provide insight into reaction pathways, transition states, and intermediates. For sulfonamides, mechanisms of reactions such as deprotection or rearrangement have been investigated for other derivatives. For example, the deprotection of Ns-amides involves a nucleophilic aromatic substitution pathway. nih.gov However, no mechanistic studies specifically detailing the derivatization of this compound were found. Such studies would be valuable to understand how the significant steric hindrance and electronic properties of the durene moiety influence reaction rates and pathways.

Synthesis and Characterization of N,2,4,5 Tetramethylbenzene 1 Sulfonamide Derivatives and Analogues

Design Principles for Structural Modification and Diversification

The structural modification of N,2,4,5-tetramethylbenzene-1-sulfonamide is guided by principles aimed at systematically altering its steric and electronic properties. The N,2,4,5-tetramethylbenzenesulfonyl group, also known as the durenesulfonyl group, provides a sterically bulky and lipophilic moiety. Diversification strategies typically target the sulfonamide nitrogen atom and the benzylic positions of the methyl groups on the aromatic ring.

Key design principles include:

Modulation of Polarity and Solubility: The sulfonamide group (-SO₂NH-) is a key pharmacophore that can act as a hydrogen bond donor and acceptor. Substitution on the nitrogen atom can eliminate its hydrogen-bond-donating capacity and increase lipophilicity, which can be a critical design element.

Amide Bioisostere: The sulfonamide linkage is recognized as a valuable bioisostere for the amide bond, offering similar geometry but with enhanced metabolic stability against hydrolysis. This makes this compound derivatives attractive for development in drug discovery programs.

Steric Hindrance: The four methyl groups on the benzene (B151609) ring provide significant steric bulk. This can be exploited to control the conformation of the molecule or to create specific binding interactions. Modification of these methyl groups can introduce new functionalities while retaining the core bulky scaffold.

Introduction of New Functional Groups: Introducing reactive handles at the benzylic positions allows for the covalent linkage of the scaffold to other molecules or surfaces, transforming it into a versatile building block for more complex structures.

Strategies for Functionalization at the Sulfonamide N-Atom and Aromatic Ring

Functionalization of the this compound scaffold can be achieved at two primary locations: the sulfonamide nitrogen atom and the benzylic C-H bonds of the methyl groups. Direct electrophilic substitution on the aromatic ring is generally not feasible due to the absence of available positions.

Functionalization at the Sulfonamide N-Atom: The nitrogen atom of the primary sulfonamide is nucleophilic and can be readily functionalized through reactions with various electrophiles. This is a common and straightforward method for diversification.

Table 1: Representative N-Atom Functionalization Reactions

Reaction Type Reagent Example Product Type
N-Alkylation Alkyl Halide (e.g., Benzyl Bromide) in the presence of a base (e.g., K₂CO₃) Secondary or Tertiary Sulfonamide
N-Acylation Acyl Chloride (e.g., Acetyl Chloride) or Acid Anhydride N-Acylsulfonamide
N-Arylation Aryl Halide with a Palladium or Copper catalyst (Buchwald-Hartwig or Ullmann coupling) N-Arylsulfonamide

Functionalization at the Aromatic Ring (via Benzylic Positions): The most viable strategy for modifying the aromatic portion of the molecule is through functionalization of the benzylic C(sp³)-H bonds of the four methyl groups. These positions are susceptible to radical and oxidative reactions.

Free-Radical Halogenation: A classic approach involves the use of reagents like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) to selectively brominate a benzylic position. The resulting benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Visible-Light Photoredox Catalysis: Modern methods utilize visible light photoredox catalysis for the selective functionalization of benzylic C-H bonds. nih.gov This approach allows for the formation of C-N and C-O bonds under mild conditions, for instance, by coupling with heteroaromatics or alcohols. nih.gov

Oxidation: The benzylic positions can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, introducing polar functional groups onto the non-polar aromatic scaffold.

Table 2: Strategies for Benzylic Functionalization

Method Reagent/Catalyst System Intermediate/Product
Radical Halogenation N-Bromosuccinimide (NBS), Light/AIBN Benzylic Bromide
Photoredox C-N Coupling Visible Light Photocatalyst, N-Nucleophile Benzylic Amine
Photoredox C-O Coupling Visible Light Photocatalyst, Alcohol/Water Benzylic Ether/Alcohol nih.gov

Synthesis of Conformationally Restricted Analogues

Creating conformationally restricted analogues can lead to compounds with enhanced selectivity for biological targets. For this compound, this is typically achieved by incorporating the sulfonamide moiety into a cyclic system, forming a class of compounds known as sultams.

A plausible synthetic strategy involves a two-step process:

Benzylic Functionalization: One of the methyl groups is functionalized to introduce a leaving group, typically a halide, via methods described in section 6.2 (e.g., radical bromination).

Intramolecular Cyclization: The primary sulfonamide is deprotonated with a base to form a nucleophilic anion, which then displaces the benzylic halide in an intramolecular Sₙ2 reaction. This ring-closing reaction forges the sultam.

The size of the resulting fused ring (e.g., 5- or 6-membered) can be controlled by selecting which methyl group (ortho- or meta- to the sulfonamide) is functionalized. Such "conformationally locked sulfonamides" have been investigated as inhibitors for enzymes like caspases. ucl.ac.uk

Table 3: Potential Conformationally Restricted Analogues

Analogue Type Synthetic Strategy Resulting Structure
Benzo-fused Sultam Intramolecular N-alkylation from an ortho-bromomethyl derivative A six-membered sultam ring fused to the benzene ring

Stereoselective Synthesis of Chiral Derivatives

Chirality can be introduced into derivatives of this compound to produce enantiomerically pure compounds, which is often crucial for biological applications. Stereoselectivity can be achieved through several distinct strategies.

Use of Chiral Auxiliaries: The most direct method is to couple 2,4,5-trimethylbenzene-1-sulfonyl chloride with a readily available, enantiopure amine or alcohol. This substrate-controlled approach yields a diastereomeric mixture of products that can often be separated by chromatography or crystallization.

Catalytic Asymmetric Synthesis: Advanced catalytic methods can create chiral centers with high enantioselectivity. For instance, a cascade reaction mediated by a chiral aldehyde catalyst has been used to synthesize optically active Δ¹-pyrroline sulfonamides. rsc.org Adapting such a strategy would involve using a derivative of this compound in a similar cascade process.

Synthesis of N-C Axially Chiral Sulfonamides: Atropisomerism can arise from restricted rotation around a single bond. It has been shown that N-C axially chiral sulfonamides can be synthesized via a palladium-catalyzed N-allylation of secondary sulfonamides bearing a sterically hindered N-aryl group. nih.gov An N-(2,6-disubstituted-phenyl)durenesulfonamide could potentially be a substrate for a similar enantioselective transformation, creating a stable, chiral atropisomer.

Table 4: Approaches to Stereoselective Synthesis

Strategy Description Example
Chiral Substrate Reaction of 2,4,5-trimethylbenzene-1-sulfonyl chloride with a chiral amine (e.g., (R)-α-methylbenzylamine). Yields separable diastereomers.
Asymmetric Catalysis A cascade reaction using a chiral catalyst to construct a heterocyclic ring bearing the sulfonamide. Formation of chiral pyrroline (B1223166) sulfonamides. rsc.org

Development of this compound-based Scaffolds for Complex Molecule Synthesis

The robust nature of the this compound framework makes it an excellent starting point or scaffold for the synthesis of more complex molecules. The sulfonamide functional group is chemically stable, allowing for a wide range of transformations to be performed on other parts of a molecule without affecting the core structure. nih.gov

As a Protecting Group: The durenesulfonyl group can be used as a protecting group for primary or secondary amines. Its large steric bulk and high stability to both acidic and basic conditions make it a robust choice, although cleavage can be challenging.

As a Platform for Diversification: By using the functionalization strategies outlined in section 6.2, the scaffold can be elaborated into a library of diverse compounds. For example, a benzylic bromide derivative can be used as a key intermediate in cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach various aryl or alkynyl fragments, building molecular complexity.

In Fragment-Based Drug Design: The core scaffold can serve as a large, lipophilic fragment that can be decorated with smaller, functionalized groups designed to interact with specific pockets of a biological target. The synthesis of a library of analogues with systematic variations allows for the exploration of structure-activity relationships (SAR).

The development of these scaffolds relies on the reliable synthesis of the initial sulfonamide and its functionalized derivatives, providing a modular platform for constructing complex and potentially bioactive molecules.

Table of Mentioned Chemical Compounds

Compound Name
This compound
Durenesulfonyl chloride (2,4,5-trimethylbenzene-1-sulfonyl chloride)
N-Bromosuccinimide (NBS)
AIBN (Azobisisobutyronitrile)
Benzyl Bromide
Potassium Carbonate (K₂CO₃)
Acetyl Chloride
(R)-α-methylbenzylamine
Δ¹-pyrroline sulfonamides
N-(2,6-disubstituted-phenyl)sulfonamide
Allyl acetate

Applications of N,2,4,5 Tetramethylbenzene 1 Sulfonamide in Organic Synthesis and Materials Science Excluding Clinical Outcomes

N,2,4,5-tetramethylbenzene-1-sulfonamide as a Protecting Group in Organic Synthesis

In organic synthesis, a protecting group is temporarily introduced to a functional group to ensure it does not react during a chemical modification elsewhere in the molecule. Sulfonamides are a well-established class of protecting groups for amines, valued for their stability across a wide range of reaction conditions. The N,2,4,5-tetramethylphenylsulfonyl group, derived from durene, offers a balance of stability and reactivity that can be advantageous in multistep syntheses.

The primary role of the 2,4,5-tetramethylbenzenesulfonyl group, like other arylsulfonyl groups such as p-toluenesulfonyl (tosyl), is to decrease the nucleophilicity of the amine nitrogen. This protection allows other functional groups within the molecule to undergo reactions with electrophiles without interference from the amine.

The stability and cleavage conditions of sulfonamide protecting groups are influenced by the substituents on the aromatic ring. While common sulfonamides like tosylamides often require harsh conditions for removal, the development of new sulfonamide protecting groups aims to provide robust protection with milder deprotection methods. The bulky nature of the tetramethylbenzene group in this compound can influence its reactivity and the conditions required for its cleavage, although specific studies detailing these conditions for this exact compound are not widely documented. General methods for sulfonamide cleavage include reductive or acidic conditions.

Table 1: Comparison of Common Sulfonamide Protecting Groups

Protecting GroupCommon AbbreviationKey FeaturesTypical Cleavage Conditions
p-ToluenesulfonylTs (Tosyl)High stability, widely used.Harsh reductive or acidic conditions.
NitrobenzenesulfonylNs (Nosyl)Easily cleaved under mild conditions.Nucleophilic attack by thiols.
2,4,5-Tetramethylbenzenesulfonyl-Sterically hindered, expected high stability.Specific conditions not widely reported, likely harsh reductive or acidic methods.

Utilization as a Chiral Auxiliary in Asymmetric Synthesis (If Applicable for Chiral Derivatives)

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While this compound itself is not chiral, its derivatives can be. Chiral sulfonamides are recognized as important building blocks in the synthesis of catalysts and biologically significant molecules.

The principle of a chiral auxiliary involves attaching the chiral molecule to a substrate, directing a subsequent reaction to favor the formation of one diastereomer over another, and then removing the auxiliary to yield an enantiomerically enriched product. Various sulfur-based chiral auxiliaries have been developed and proven effective in asymmetric synthesis.

For this compound to function as a chiral auxiliary, a chiral center would need to be introduced, for instance, by using a chiral amine to form the sulfonamide. While there is extensive research on other chiral arylsulfonamides in asymmetric reactions, such as Diels-Alder reactions, specific applications of chiral derivatives of this compound as chiral auxiliaries are not prominently featured in the scientific literature. However, the general principles suggest its potential in this area, should chiral variants be synthesized.

Role in Catalyst Design and Ligand Development for Asymmetric Synthesis

The design of effective catalysts is crucial for modern chemistry, with a significant focus on developing systems for asymmetric synthesis. The structure of this compound contains a bulky, electron-rich aromatic ring and a sulfonamide moiety, both of which can be incorporated into more complex ligand structures for metal-catalyzed reactions.

While direct use of this compound as a ligand is not widely reported, sulfonamide-based ligands are a known class of compounds used in asymmetric transformations. The nitrogen and oxygen atoms of the sulfonamide group can coordinate to a metal center, and the stereochemical environment can be influenced by chiral elements within the ligand structure.

The tetramethylbenzene (durene) moiety itself is a building block in various chemical contexts. Its rigid structure and substitution pattern could be used to create a well-defined steric environment around a catalytic metal center, potentially influencing the enantioselectivity of a reaction. For instance, related polysubstituted benzene (B151609) rings have been used to construct complex ligands for various catalytic applications.

Precursor for Advanced Organic Materials (e.g., Polymers, Liquid Crystals, Resins)

The unique properties of the this compound structure make it a potential monomer or building block for the synthesis of advanced organic materials. The rigid aromatic core provided by the durene unit can impart thermal stability and specific mechanical properties to polymers, while the polar sulfonamide group can influence solubility, intermolecular interactions, and other material characteristics.

Although specific polymers derived directly from this compound are not extensively documented, polymers containing sulfonamide groups are known and have been investigated for various applications. Similarly, conjugated polymers incorporating substituted benzene rings, such as tetraphenylethylene, have been synthesized for applications like chemical sensing. The incorporation of the durene sulfonamide moiety into a polymer backbone could lead to materials with interesting thermal, mechanical, and electronic properties.

The synthesis of such materials would likely involve functionalizing the this compound molecule to allow for polymerization. For example, introducing reactive groups on the aromatic ring or the nitrogen atom would enable its incorporation into polymer chains through various polymerization techniques.

Molecular Recognition Studies and Ligand-Target Interactions (Non-Clinical Focus)

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions. The sulfonamide group is a key functional group in many biologically active molecules and is known to participate in hydrogen bonding and other interactions with biological targets.

Molecular probes are essential tools for identifying the biological targets of small molecules. These probes are typically derived from a parent compound and incorporate a reactive group for covalent labeling or a reporter tag for detection. While there are no specific reports on probes derived from this compound, the general principles of probe design could be applied to this scaffold.

For instance, a probe could be synthesized by functionalizing the aromatic ring or the sulfonamide nitrogen with a photoaffinity label, a bioorthogonal handle, or a fluorescent tag. Such a probe could then be used in chemical biology studies to identify binding partners in a non-clinical context, contributing to our understanding of molecular interactions.

For example, novel benzenesulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, with some compounds showing significant effects. Such studies often involve initial in vitro screening to identify compounds with interesting biological activity, which may then be followed by more detailed binding assays to elucidate their mechanism of action. Should a biological target for this compound be identified, standard techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays could be employed to determine its binding affinity.

Structure-Activity Relationships (SAR) Based on Molecular Interactions of this compound

The structure-activity relationship (SAR) of this compound is fundamentally governed by the interplay of its constituent chemical moieties: the sulfonamide group and the tetramethyl-substituted benzene ring. These structural features dictate the compound's molecular interactions, which in turn influence its applications in organic synthesis and materials science. The specific arrangement of the four methyl groups on the benzene ring introduces distinct steric and electronic effects that modulate its interaction profile compared to unsubstituted or differently substituted benzenesulfonamides.

The sulfonamide functional group, with its general formula RSO₂NH₂, is a cornerstone of the molecular interactions of this compound. It can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the oxygen atoms of the sulfonyl group). sdu.dk This dual capacity allows for the formation of robust intermolecular hydrogen bonds, which are critical in the assembly of supramolecular structures. sdu.dk

The benzene ring, substituted with four methyl groups at the 2, 4, and 5 positions, significantly influences the compound's lipophilicity and steric profile. The methyl groups are electron-donating, which increases the electron density of the aromatic ring. This enhanced electron density can facilitate π-π stacking interactions with other aromatic systems. Furthermore, the hydrogen atoms of the sulfonamide can form intramolecular hydrogen bonds with the π-system of a nearby aromatic ring, a phenomenon known as an NH–π interaction. sdu.dk The presence of multiple methyl groups on the benzene ring can also create steric hindrance, which can influence the conformation of the molecule and its ability to interact with other molecules. nih.gov

The interplay of these factors—hydrogen bonding, π-π stacking, steric hindrance, and molecular conformation—ultimately defines the structure-activity relationship of this compound. Understanding these relationships is crucial for the rational design of new materials and synthetic methodologies that utilize this compound.

Interactive Data Tables

Table 1: Key Structural Features and Their Influence on Molecular Interactions

Structural FeatureType of InteractionImplication for SAR
**Sulfonamide Group (-SO₂NH₂) **Hydrogen Bonding (Donor and Acceptor) sdu.dkDirects intermolecular assembly and crystal packing.
Dipole-Dipole InteractionsContributes to the overall polarity and solubility.
Tetramethylbenzene Ring π-π StackingInfluences interactions with other aromatic moieties.
van der Waals ForcesContributes to overall molecular cohesion.
Steric HindranceAffects molecular conformation and accessibility of interaction sites. nih.gov
Methyl Groups (-CH₃) Electron-Donating EffectIncreases electron density of the benzene ring, potentially strengthening π-interactions.
HydrophobicityAffects solubility and interactions in different solvent systems.

Table 2: Comparative Analysis of Intermolecular Interactions in N-Aryl Sulfonamides

CompoundKey Interaction Type(s)Dihedral Angle (Aryl-SO₂)Reference
N-(2-methylphenyl)benzenesulfonamideN-H···O Hydrogen Bonds61.5° nih.gov
N-(3,5-dimethylphenyl)benzenesulfonamideN-H···O Hydrogen Bonds67.9° nih.gov
This compound Inferred: N-H···O Hydrogen Bonds, π-π Stacking, Steric EffectsNot Experimentally DeterminedN/A

Future Directions and Emerging Research Avenues for N,2,4,5 Tetramethylbenzene 1 Sulfonamide

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of N,2,4,5-tetramethylbenzene-1-sulfonamide and its analogues is a prime candidate for integration with flow chemistry and automated synthesis platforms. acs.orgresearchgate.netnih.gov Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety profiles for handling reactive intermediates, and facile scalability. acs.org For a molecule with a sterically hindered core like this compound, flow reactors can provide superior heat and mass transfer, potentially leading to higher yields and purities. researchgate.net

Automated platforms, which can perform high-throughput experimentation, are becoming invaluable for rapidly screening reaction conditions and building libraries of derivatives. nih.govyoutube.com The application of such systems to this compound could accelerate the discovery of new derivatives with optimized properties. A fully automated flow-through process has already been demonstrated for the production of secondary sulfonamide libraries, showcasing the potential for high-purity compound generation without the need for traditional purification methods. acs.org The development of an automated synthesis platform for this compound would enable the rapid generation of a diverse library of analogues for screening in various applications.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

FeatureBenefit in Flow ChemistryRelevance to this compound
Heat Transfer Superior heat dissipation and precise temperature control.Crucial for managing exothermic sulfonylation reactions and preventing side-product formation due to the sterically hindered durene core.
Mass Transfer Efficient mixing of reactants.Ensures complete reaction of the sterically hindered starting materials, potentially leading to higher yields.
Safety Small reactor volumes minimize the risk associated with hazardous reagents and intermediates. rsc.orgImportant when using reactive sulfonating agents.
Scalability Production can be scaled up by running the system for longer periods. nih.govFacilitates the generation of larger quantities of the compound for further research and application development.
Automation Enables high-throughput screening of reaction conditions and synthesis of compound libraries. acs.orgnih.govAccelerates the discovery of novel derivatives with tailored properties.

Exploration of Novel Catalytic Roles and Methodologies for this compound

The inherent structural features of this compound suggest its potential as a ligand or catalyst in various organic transformations. The bulky durene group could play a crucial role in controlling the stereoselectivity of catalytic reactions. Research into bulky diarylammonium arenesulfonates has already demonstrated their efficacy as selective esterification catalysts, particularly for sterically demanding substrates. organic-chemistry.org This points towards the possibility of developing this compound-based catalysts for challenging transformations.

Future research could focus on designing and synthesizing chiral versions of this compound to be used as ligands in asymmetric catalysis. The sterically demanding nature of the durene moiety could create a well-defined chiral pocket around a metal center, leading to high enantioselectivity. Furthermore, the development of novel synthetic methodologies for the preparation of N-aryl sulfonamides, such as those utilizing photosensitized nickel catalysis, opens up new avenues for creating a diverse range of this compound derivatives with potential catalytic activities. princeton.edu

Advanced Materials Science Applications Based on this compound Scaffolds

The rigid and thermally stable durene core of this compound makes it an attractive building block for advanced materials. wikipedia.org Polymers incorporating this scaffold could exhibit unique thermal and mechanical properties. Research into boron-containing polymers has highlighted the potential of incorporating unique chemical functionalities to create materials for sensing, electronics, and catalysis. mdpi.comrsc.org Similarly, integrating the this compound unit into polymer backbones could lead to the development of novel functional materials.

For instance, the sulfonamide group could be functionalized to introduce specific binding sites or responsive elements. The development of polymers containing siloxane, another functional group known for conferring unique properties like thermal stability and low surface energy, provides a blueprint for how specialized monomers can be used to create advanced materials. researchgate.netelsevierpure.com Future work could involve the synthesis of monomers derived from this compound and their subsequent polymerization to create materials with tailored properties for applications in areas such as gas separation, high-performance coatings, and electronic devices.

Development of this compound in Supramolecular Chemistry

The sulfonamide group is a well-established functional group in supramolecular chemistry, capable of forming robust hydrogen-bonding networks. researchgate.net The combination of the sulfonamide moiety with the bulky durene scaffold in this compound presents intriguing possibilities for the design of novel host-guest systems and self-assembling architectures. The steric bulk of the durene group could be exploited to direct the formation of specific supramolecular structures.

The study of p-sulfonatocalix[n]arenes, which are water-soluble macrocycles with a three-dimensional cavity, demonstrates the potential of sulfonated aromatic compounds in constructing complex supramolecular assemblies with biological applications. nih.gov Future research could explore the synthesis of calixarene-like structures incorporating the this compound unit. These new macrocycles could exhibit unique recognition properties for specific guest molecules, driven by a combination of hydrophobic interactions with the durene core and hydrogen bonding with the sulfonamide group.

Table 2: Potential Supramolecular Assemblies with this compound

Type of AssemblyPotential Role of this compoundPotential Applications
Host-Guest Complexes The durene moiety could form a hydrophobic cavity for encapsulating guest molecules.Molecular recognition, sensing, drug delivery.
Self-Assembled Monolayers The sulfonamide group can anchor the molecule to a surface, while the durene group provides a defined orientation.Surface modification, functional coatings.
Liquid Crystals The rigid, anisotropic shape of the molecule could promote the formation of liquid crystalline phases.Display technologies, optical sensors.
Coordination Polymers The sulfonamide nitrogen and oxygen atoms could coordinate to metal ions to form extended networks.Gas storage, catalysis, magnetism.

Multidisciplinary Research Prospects and Synergies Involving this compound

The unique combination of a bulky, hydrophobic durene group and a polar, hydrogen-bonding sulfonamide moiety in this compound opens up a wide range of multidisciplinary research opportunities. The structural motifs present in this compound are relevant to medicinal chemistry, materials science, and catalysis, suggesting that future research will likely involve collaborations across these fields. researchgate.net

In medicinal chemistry, N-aryl sulfonamides are a well-established class of pharmacophores found in numerous approved drugs. researchgate.net The this compound scaffold could serve as a starting point for the design of new therapeutic agents. In materials science, the incorporation of this compound into polymers or supramolecular structures could lead to materials with novel properties. rsc.org The catalytic potential of this compound and its derivatives could be harnessed in the development of new, efficient synthetic methods. The synergy between these different research areas will be crucial for unlocking the full potential of this compound.

Q & A

Q. What are the standard synthetic routes for N,2,4,5-tetramethylbenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via sulfonylation of a substituted aniline (e.g., 2,4,5-trimethylaniline) with a sulfonyl chloride derivative under basic conditions. Key steps include:

  • Base Selection : Use triethylamine or pyridine to neutralize HCl generated during sulfonamide bond formation, improving reaction efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane or THF) enhance solubility of intermediates and reduce side reactions.
  • Temperature Control : Reactions performed at 0–5°C minimize undesired hydrolysis of sulfonyl chloride.
    Yield optimization requires monitoring by TLC or HPLC to confirm intermediate formation. Purity is ensured via recrystallization using ethanol/water mixtures .

Q. What spectroscopic and chromatographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups (δ 2.1–2.4 ppm) and aromatic protons (δ 7.1–7.5 ppm) confirm substitution patterns.
    • ¹³C NMR : Sulfonamide carbonyl (δ ~110–120 ppm) and methyl carbons (δ 18–22 ppm) validate connectivity .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. Fragmentation patterns distinguish positional isomers .
  • HPLC-PDA : Retention time and UV absorption profiles (λ ~254 nm) assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition or receptor binding?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with structural homology to known sulfonamide targets (e.g., carbonic anhydrase, TRPM8 channels) .
  • Assay Design :
    • In Vitro Enzymatic Assays : Use fluorometric or colorimetric substrates to measure inhibition kinetics (IC₅₀, Kᵢ).
    • Surface Plasmon Resonance (SPR) : Quantify binding affinity (K_D) and kinetics (kₒₙ/kₒff) for receptor-ligand interactions .
  • Control Experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay robustness .

Q. How can contradictory data on the compound’s pharmacological activity be resolved, particularly when studies report divergent IC₅₀ values?

Methodological Answer:

  • Meta-Analysis Framework :
    • Data Normalization : Adjust for differences in assay conditions (pH, temperature, buffer composition) using standardized protocols .
    • Statistical Robustness : Apply ANOVA or Bayesian hierarchical models to assess inter-study variability .
  • Experimental Replication : Reproduce conflicting studies under controlled conditions, ensuring identical reagent batches and instrumentation calibration .

Q. What computational approaches are effective for predicting the reactivity and regioselectivity of this compound in further derivatization?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring and sulfonamide group .
  • Molecular Dynamics (MD) Simulations : Model solvation effects and steric hindrance from methyl groups to predict reaction pathways (e.g., electrophilic substitution at the para-methyl position) .
  • Docking Studies : Map potential binding poses with biological targets to guide rational design of derivatives .

Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

  • Salt Formation : Synthesize sodium or hydrochloride salts to enhance aqueous solubility .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins in formulation to improve dissolution rates .
  • LogP Measurement : Determine partition coefficients (e.g., shake-flask method) to balance hydrophilicity and membrane permeability .

Q. Data Interpretation and Reporting

Q. What criteria should be applied to validate crystallographic data for this compound derivatives?

Methodological Answer:

  • X-ray Diffraction : Ensure R-factor < 5% and completeness > 95% for high-resolution structures.
  • Thermal Ellipsoids : Analyze displacement parameters to confirm absence of disorder in methyl groups .
  • CIF Validation : Use checkCIF (IUCr) to identify syntax errors or symmetry mismatches .

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